molecular formula C10H16 B3429757 Limonene CAS No. 65996-98-7

Limonene

Cat. No. B3429757
Key on ui cas rn: 65996-98-7
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-UHFFFAOYSA-N
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Patent
US06211315B1

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
20%
Yield
10%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCO[CH2:8][CH3:9].C(=O)C1OC=CC=1.[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].C1(=O)C=CC(=O)C=C1>>[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].[C:8]1([CH3:9])[CH2:23][CH2:24][CH:19]([C:20]([CH3:25])=[CH2:21])[CH2:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
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Quantity
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reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Norway fish oil produced very hard
CUSTOM
Type
CUSTOM
Details
to produce dark-colored polymeric materials (entries 7-10)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(=CCC(CC1)C(=C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211315B1

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
20%
Yield
10%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCO[CH2:8][CH3:9].C(=O)C1OC=CC=1.[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].C1(=O)C=CC(=O)C=C1>>[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].[C:8]1([CH3:9])[CH2:23][CH2:24][CH:19]([C:20]([CH3:25])=[CH2:21])[CH2:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Norway fish oil produced very hard
CUSTOM
Type
CUSTOM
Details
to produce dark-colored polymeric materials (entries 7-10)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(=CCC(CC1)C(=C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211315B1

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
20%
Yield
10%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCO[CH2:8][CH3:9].C(=O)C1OC=CC=1.[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].C1(=O)C=CC(=O)C=C1>>[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].[C:8]1([CH3:9])[CH2:23][CH2:24][CH:19]([C:20]([CH3:25])=[CH2:21])[CH2:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Norway fish oil produced very hard
CUSTOM
Type
CUSTOM
Details
to produce dark-colored polymeric materials (entries 7-10)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(=CCC(CC1)C(=C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211315B1

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
20%
Yield
10%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCO[CH2:8][CH3:9].C(=O)C1OC=CC=1.[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].C1(=O)C=CC(=O)C=C1>>[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].[C:8]1([CH3:9])[CH2:23][CH2:24][CH:19]([C:20]([CH3:25])=[CH2:21])[CH2:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
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Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Norway fish oil produced very hard
CUSTOM
Type
CUSTOM
Details
to produce dark-colored polymeric materials (entries 7-10)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(=CCC(CC1)C(=C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211315B1

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
20%
Yield
10%

Identifiers

REACTION_CXSMILES
B(F)(F)F.CCO[CH2:8][CH3:9].C(=O)C1OC=CC=1.[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].C1(=O)C=CC(=O)C=C1>>[CH:17]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[CH:25]=[CH2:26])=[CH2:18].[C:8]1([CH3:9])[CH2:23][CH2:24][CH:19]([C:20]([CH3:25])=[CH2:21])[CH2:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the Norway fish oil produced very hard
CUSTOM
Type
CUSTOM
Details
to produce dark-colored polymeric materials (entries 7-10)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C1(=CCC(CC1)C(=C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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